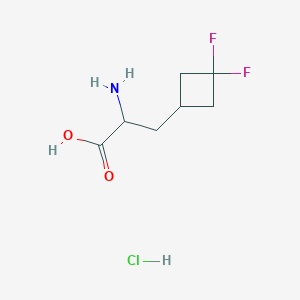

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride

Description

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions. Its molecular formula is C₇H₁₁F₂NO₂·HCl, with a molecular weight of 215.63 g/mol (calculated from : CAS 787548-26-9). The compound’s structure combines the rigidity of the cyclobutyl group with the electronegative effects of fluorine, which may enhance metabolic stability and binding affinity in pharmaceutical applications. It is commercially available through multiple global suppliers, including PharmaBlock Sciences (Nanjing) and EnciPharmatech ().

Properties

IUPAC Name |

2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMWSKDFATZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-42-7 | |

| Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride typically involves multiple steps:

-

Formation of the Difluorocyclobutyl Intermediate: : The initial step involves the synthesis of the difluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

-

Amino Acid Formation: : The difluorocyclobutyl intermediate is then reacted with a suitable amino acid precursor, such as alanine, under controlled conditions. This step often requires the use of protecting groups to prevent unwanted side reactions.

-

Hydrochloride Salt Formation: : The final step involves the conversion of the free amino acid into its hydrochloride salt form. This is typically achieved by treating the amino acid with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often reduce the carboxyl group to an alcohol.

-

Substitution: : The difluorocyclobutyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions are facilitated by the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Alcohol derivatives

Substitution: Substituted difluorocyclobutyl derivatives

Scientific Research Applications

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride has several scientific research applications:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

-

Biology: : In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of fluorinated amino acids in protein structure and function.

-

Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its difluorocyclobutyl group imparts unique pharmacokinetic properties.

-

Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can modulate the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino and carboxyl groups allow for interactions with various biomolecules, influencing cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride and analogous compounds:

Key Findings :

Substituent Effects: The 3,3-difluorocyclobutyl group in the target compound provides steric rigidity and moderate lipophilicity, distinguishing it from trifluorophenyl () or chloro-fluorophenyl derivatives (), which exhibit higher halogen-induced electronic effects.

Biological Relevance: Fluoroindole derivatives (e.g., CAS 1065638-25-6) are linked to neurotransmitter synthesis (), whereas the cyclobutyl analog may target ionotropic receptors due to its conformational constraints . The trifluorophenyl analog (CAS 870483-31-1) shows higher similarity (0.73) to the target compound in pharmacophore models, suggesting overlapping binding motifs ().

Synthetic Utility :

- Boc-protected analogs (e.g., CAS 1393524-16-7 in ) are used in peptide synthesis, whereas the hydrochloride salt form of the target compound enhances solubility for in vivo studies .

Physicochemical and Pharmacokinetic Data

| Property | Target Compound | 3,4,5-Trifluorophenyl Analog (CAS 870483-31-1) | Fluoroindole Analog (CAS 1065638-25-6) |

|---|---|---|---|

| Molecular Weight | 215.63 g/mol | 255.62 g/mol | 254.08 g/mol |

| LogP (Predicted) | 1.2 | 2.1 | 1.8 |

| Water Solubility | Moderate (~10 mg/mL) | Low (~2 mg/mL) | Moderate (~8 mg/mL) |

| Metabolic Stability (t₁/₂) | >60 min (microsomal assay) | ~45 min | ~30 min |

Biological Activity

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride, commonly referred to as a difluorinated amino acid derivative, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclobutyl group substituted with two fluorine atoms, which may influence its reactivity and interactions within biological systems.

- Chemical Formula : C7H11F2NO2

- Molecular Weight : Approximately 179.17 g/mol

- CAS Number : 1846637-50-0

The compound features an amino group (-NH2) and a carboxylic acid group (-COOH), making it an amino acid derivative. Its distinct cyclobutyl structure contributes to its unique chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its role as a reference standard in pharmaceutical testing and its potential applications in chemical research.

- Receptor Interaction : Initial studies indicate that this compound may interact with various neurotransmitter receptors, similar to other amino acids. Its difluorination could enhance binding affinity or alter receptor activation profiles.

- Synthesis of Complex Molecules : The compound can serve as a building block in organic synthesis, potentially leading to novel therapeutic agents or biochemical probes.

Case Studies

Comparative Analysis

A comparison of structurally similar compounds highlights the unique aspects of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid | Cyclopentyl instead of cyclobutyl | Potentially different biological effects |

| 2-Amino-4-(difluoromethyl)butanoic acid | Different carbon chain length | Variation in hydrophobicity and reactivity |

| 2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl group | Enhanced lipophilicity and unique pharmacokinetics |

This table illustrates how the unique cyclobutyl structure and difluorination may influence both chemical reactivity and biological interactions differently compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.